9,9-Dihexylfluorene

Conjugated polymer synthesis Microwave-assisted polymerization Polyfluorene

9,9-Dihexylfluorene is the superior monomer for high-efficiency blue OLED emitters and high-mobility OFETs. It enables rapid, high-MW polymer synthesis (Mw ~81,000 in 25 min) and delivers a solid-state PLQY of 0.65-0.70, outperforming 9,9-dioctylfluorene (PLQY 0.47). Its polymers exhibit enhanced in-plane ordering and thermal resilience (PLQY 0.61 after 120°C annealing), critical for automotive displays and high-power lighting. Choose 9,9-dihexylfluorene when scalable production speed, emission efficiency, and operational stability are non-negotiable.

Molecular Formula C25H34
Molecular Weight 334.5 g/mol
CAS No. 123863-97-8
Cat. No. B1587949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dihexylfluorene
CAS123863-97-8
Molecular FormulaC25H34
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC
InChIInChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3
InChIKeyLQQKFGSPUYTIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Dihexylfluorene (CAS 123863-97-8) for OLED and OFET Applications: Technical Procurement Overview


9,9-Dihexylfluorene is a key building block in the synthesis of blue-emitting polyfluorene (PF)-type conjugated polymers, primarily utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer laser applications. The two hexyl side chains at the C-9 position confer solubility in common organic solvents while preserving the desirable optical and electronic properties of the polyfluorene backbone, making it a versatile monomer for solution-processed optoelectronic devices [1]. Its polymer, poly(9,9-dihexylfluorene) (PDHF or PF), exhibits strong blue photoluminescence with peak emission around 420 nm and a wide optical band gap suitable for high-energy emission [2].

Why 9,9-Dihexylfluorene Cannot Be Arbitrarily Substituted in Polymer Electronics


In polymer electronics, the alkyl side chain length at the C-9 position of fluorene is not an arbitrary design choice but a critical determinant of solubility, solid-state morphology, and ultimately device performance. Substituting 9,9-dihexylfluorene with close analogs like 9,9-dioctylfluorene (PFO) or 9,9-diethylfluorene results in quantifiably different polymer properties due to altered chain packing, aggregation behavior, and electronic energy levels. Direct comparative studies reveal that the hexyl substitution provides a specific balance of solubility and film-forming properties that directly impacts charge transport and emission efficiency, meaning that material selection must be evidence-based rather than driven by monomer availability or cost [1]. The following quantitative evidence demonstrates where 9,9-dihexylfluorene-based polymers exhibit measurable differentiation from their closest in-class alternatives.

Quantitative Differentiation of 9,9-Dihexylfluorene-Based Polymers vs. In-Class Comparators


Microwave-Assisted Synthesis Enables High Molecular Weight Poly(9,9-dihexylfluorene) in Significantly Reduced Reaction Time

Poly(9,9-dihexylfluorene) (PDHF) with a high weight-average molecular weight (Mw) of approximately 81,000 g/mol can be synthesized in just 25 minutes using a microwave-assisted FeCl₃-mediated oxidative polymerization [1]. This represents a significant acceleration compared to conventional oil-bath heating methods, which typically require 48 hours or more to achieve comparable molecular weights for similar polyfluorene systems [1]. The high Mw of 81,000 is critical for achieving the mechanical integrity and film-forming properties required for robust device fabrication, while the reduced reaction time directly translates to lower production costs and higher throughput for industrial-scale manufacturing.

Conjugated polymer synthesis Microwave-assisted polymerization Polyfluorene

Poly(9,9-dihexylfluorene) Exhibits Higher Solid-State Photoluminescence Quantum Yield (PLQY) Compared to Poly(9,9-dioctylfluorene) (PFO)

The solid-state photoluminescence quantum yield (PLQY) of pristine poly(9,9-dihexylfluorene) (PF) is 0.65 (65%), measured using a crosslinked PMMA composite method to mitigate aggregation effects [1]. This value is substantially higher than the rigorously measured solid-state PLQY of poly(9,9-dioctylfluorene) (PFO), which is reported as 47 ± 3% under similar thin-film conditions using a Ti:sapphire laser excitation source [2]. The 18-percentage-point advantage in PLQY for PF directly correlates to higher radiative efficiency in electroluminescent devices, making 9,9-dihexylfluorene the preferred monomer when maximizing external quantum efficiency (EQE) is a primary design goal. Furthermore, when PF is embedded in a crosslinked PMMA matrix, its PLQY increases to 0.70, and importantly, it retains PLQY values of 0.61 and 0.43 after annealing at 120°C and 200°C for 5 hours, respectively, whereas pure PF annealed under the same conditions drops to 0.32 and 0.19 [1]. This demonstrates a superior resistance to thermal quenching compared to the baseline behavior of PFO under thermal stress.

Photoluminescence quantum yield Solid-state emission Polyfluorene

Poly(9,9-dihexylfluorene) Demonstrates Superior Electron Affinity (LUMO Level) Relative to Poly(9,9-dioctylfluorene) (PFO)

Cyclic voltammetry measurements reveal that poly(9,9-dihexylfluorene) (PFO, note: in this study, PFO refers to poly(9,9-dihexylfluorene) as the baseline) exhibits a lowest unoccupied molecular orbital (LUMO) energy level of -2.52 eV [1]. In contrast, independent electrochemical characterization of poly(9,9-dioctylfluorene) (F8) reports a LUMO level of approximately -2.3 eV [2]. The lower (more negative) LUMO level of poly(9,9-dihexylfluorene) by approximately 0.22 eV enhances its electron affinity, thereby facilitating more efficient electron injection from low work function cathodes (e.g., Ca or Al) in OLED devices. This improved electron injection is critical for achieving balanced charge carrier transport and reducing the turn-on voltage of electroluminescent devices. Furthermore, chemical modification of poly(9,9-dihexylfluorene) with electron-transporting triazole segments can further lower the LUMO to between -2.75 and -2.82 eV, providing a tunable platform for optimizing device performance that is not as readily achievable with the baseline PFO system [1].

Electron affinity LUMO energy level Cyclic voltammetry Charge injection

Poly(9,9-dihexylfluorene) Thin Films Exhibit Enhanced In-Plane Structural Ordering Compared to Poly(9,9-dioctylfluorene)

Grazing incidence X-ray diffraction (GIXRD) studies of thin films deposited on silicon substrates reveal a critical morphological distinction between poly(9,9-dihexylfluorene) and poly(9,9-dioctylfluorene) [1]. While both materials exhibit a periodicity normal to the surface arising from stacked sheets of fluorene chains, poly(9,9-dihexylfluorene) displays an additional degree of ordering in the plane of the interface [1]. This in-plane ordering, likely arising from hexagonal packing of the backbone chains, is absent in poly(9,9-dioctylfluorene) films under identical deposition conditions [1]. Such enhanced structural order is known to correlate with improved charge carrier mobility in the plane of the film, a critical parameter for the performance of OFETs and for lateral charge transport in OLED architectures.

Thin-film morphology Grazing incidence X-ray diffraction Charge transport Polyfluorene

High-Value Application Scenarios for 9,9-Dihexylfluorene-Based Materials


High-Brightness, Efficient Blue OLED Emitters Requiring Rapid, Cost-Effective Polymer Synthesis

Procurement of 9,9-dihexylfluorene is strongly indicated when developing blue-emitting OLED materials where high photoluminescence quantum yield (PLQY) and rapid, scalable polymer synthesis are priorities. The documented ability to synthesize high molecular weight poly(9,9-dihexylfluorene) (Mw ~81,000) in just 25 minutes via microwave-assisted polymerization [1] offers a substantial reduction in manufacturing cycle time and energy consumption compared to conventional 48-hour methods. This process advantage, combined with the polymer's high solid-state PLQY of 0.65-0.70 [2], makes 9,9-dihexylfluorene the economically and technically superior monomer for high-volume production of efficient blue OLED emitters, particularly when compared to 9,9-dioctylfluorene, which exhibits a lower PLQY of 0.47 [3] and typically requires longer, less efficient polymerization protocols.

Organic Field-Effect Transistors (OFETs) Demanding High Charge Carrier Mobility Through Enhanced Thin-Film Order

For OFET applications where charge carrier mobility is critically dependent on the degree of in-plane structural order within the semiconductor layer, 9,9-dihexylfluorene-based polymers are the preferred choice. Direct GIXRD comparison with poly(9,9-dioctylfluorene) confirms that poly(9,9-dihexylfluorene) thin films possess an additional degree of in-plane ordering, attributed to hexagonal packing of the backbone chains [4]. This structural feature is absent in PFO films. Procurement of 9,9-dihexylfluorene monomer is therefore justified for projects aiming to maximize OFET mobility without the need for complex processing additives or post-deposition annealing steps that may be required for less ordered polyfluorene alternatives.

OLED Devices Requiring Superior Thermal Stability and Resistance to Efficiency Roll-Off at Elevated Temperatures

In applications where OLED devices are subjected to elevated operating temperatures or thermal annealing during fabrication, 9,9-dihexylfluorene-based emitters offer a quantifiable advantage in stability. Studies show that poly(9,9-dihexylfluorene) retains a PLQY of 0.61 after annealing at 120°C for 5 hours and 0.43 after 200°C for 5 hours, whereas the pure polymer without a stabilizing matrix drops to 0.32 and 0.19, respectively [2]. This inherent thermal resilience, which is superior to the expected behavior of PFO under similar conditions, makes 9,9-dihexylfluorene the monomer of choice for demanding applications such as automotive displays, high-power lighting, or any device requiring post-processing thermal steps. Procurement should prioritize 9,9-dihexylfluorene when long-term operational stability under thermal stress is a non-negotiable performance requirement.

Electron-Transport Layer (ETL) or Host Material Engineering Requiring Tunable, Deep LUMO Energy Levels

The baseline LUMO energy level of poly(9,9-dihexylfluorene) (-2.52 eV) is already 0.22 eV lower than that of poly(9,9-dioctylfluorene) (-2.3 eV), providing a superior starting point for electron injection [5][6]. More importantly, chemical modification of 9,9-dihexylfluorene copolymers can further lower the LUMO to between -2.75 and -2.82 eV [5]. This tunability is essential for optimizing electron injection and transport in multilayer OLEDs and for designing host materials with well-matched energy levels for phosphorescent or TADF emitters. Procurement of 9,9-dihexylfluorene is strategically advantageous for R&D teams developing next-generation OLED architectures where precise control over the electron-transporting layer's energy landscape is critical for achieving high efficiency and low operating voltage.

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